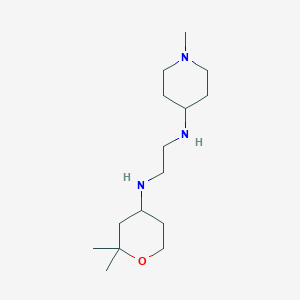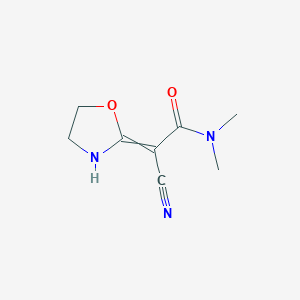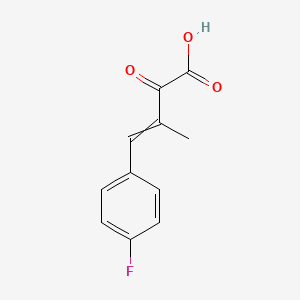
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines This compound is characterized by the presence of a tetrahydropyran ring and a piperidine ring, which are connected through an ethane-1,2-diamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of a suitable precursor.
Coupling of the Rings: The tetrahydropyran and piperidine rings are then coupled through an ethane-1,2-diamine linker using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a building block in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diamine linker can facilitate interactions with biological macromolecules, influencing pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-1,3-dioxolan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxolane ring instead of a tetrahydropyran ring.
N-(2,2-dimethyl-1,3-dioxan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxane ring.
Uniqueness
The uniqueness of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine lies in its specific ring structure and the presence of both tetrahydropyran and piperidine rings. This combination can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H31N3O |
|---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
N'-(2,2-dimethyloxan-4-yl)-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H31N3O/c1-15(2)12-14(6-11-19-15)17-8-7-16-13-4-9-18(3)10-5-13/h13-14,16-17H,4-12H2,1-3H3 |
InChI Key |
UYFKDHLLTNQXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NCCNC2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)




![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
